molecular formula C₁₁H₁₂Cl₂O₃ B1145915 rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol CAS No. 134071-14-0

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol

Cat. No.: B1145915
CAS No.: 134071-14-0
M. Wt: 263.12
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Description

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a dichlorophenyl group, which contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Dichlorophenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the dichlorophenyl moiety.

    Final Assembly: The final step involves the coupling of the dioxolane ring with the dichlorophenyl group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in stages.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Dichlorophenyl ketones or carboxylic acids.

    Reduction: Dichlorophenyl alcohols or alkanes.

    Substitution: Compounds with substituted dichlorophenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

Medicine

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in antifungal and antibacterial agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can interact with hydrophobic pockets, while the dioxolane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol: Lacks the racemic and cis configuration.

    2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol: Lacks the methyl group.

Uniqueness

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific stereochemistry and the presence of both the dichlorophenyl and dioxolane moieties, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

134071-14-0

Molecular Formula

C₁₁H₁₂Cl₂O₃

Molecular Weight

263.12

Synonyms

(2R,​4S)​-​rel-2-​(2,​4-​Dichlorophenyl)​-​2-​methyl-​,1,​3-​dioxolane-​4-​methanol

Origin of Product

United States

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